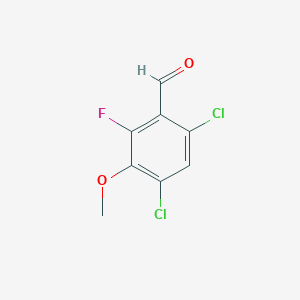

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TMX or TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields. TFB-TMX is a small molecule that can be synthesized using a simple and efficient method, making it a valuable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Development

Oxadiazole derivatives, including those with 1,3,4-oxadiazole cores, are highlighted for their widespread applications in synthetic medicinal chemistry. These compounds are recognized for their roles as bioisosteres of carboxylic acids, carboxamides, and esters, demonstrating significant pharmacological activities across a spectrum of areas, including antimicrobial, anticancer, and anti-inflammatory properties (Rana, Salahuddin, & Sahu, 2020). This suggests that N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(trifluoromethyl)benzamide could potentially be explored for its pharmacological applications, given its structural similarity to these bioactive oxadiazoles.

Optoelectronic Materials

Research on quinazolines and pyrimidines, which are structurally related to oxadiazole derivatives, indicates their application in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility of heterocyclic compounds in materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This demonstrates the potential for this compound and similar compounds in the development of new materials with specialized functions.

Pharmacological Activities

A review on 1,3,4-oxadiazole tailored compounds emphasizes their therapeutic worth, citing numerous derivatives with high therapeutic potency used in treating various ailments. This review underscores the role of the 1,3,4-oxadiazole core in enhancing binding with different enzymes and receptors through weak interactions, leading to a wide range of bioactivities (Verma et al., 2019). Such insights highlight the potential research pathways for exploring the therapeutic applications of this compound in pharmacology.

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole core, like n-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound may interact with a variety of targets, depending on the specific disease context.

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to the compound’s therapeutic effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole compounds , it is likely that N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide affects multiple pathways. These could include pathways related to bacterial, viral, and leishmanial infections, among others.

Pharmacokinetics

It is known that 1,2,4-oxadiazole heterocycles are bioisosteres of amides and show better hydrolytic and metabolic stability . This suggests that N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

Given the compound’s potential anti-bacterial, anti-viral, and anti-leishmanial activities , it is likely that it leads to the inhibition or death of the targeted pathogens at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-10-21-16(25-23-10)11-6-8-12(9-7-11)22-15(24)13-4-2-3-5-14(13)17(18,19)20/h2-9H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKZYWUBDMNPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2580976.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)

![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)

![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)